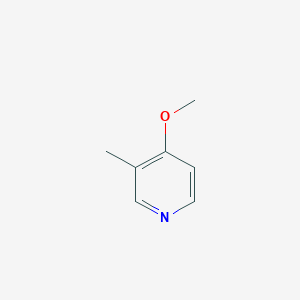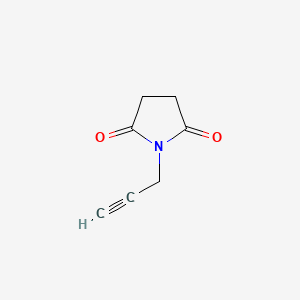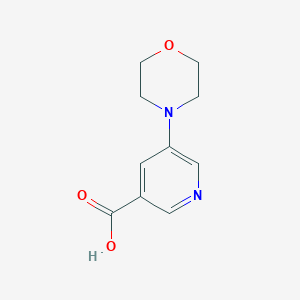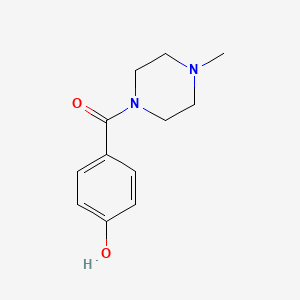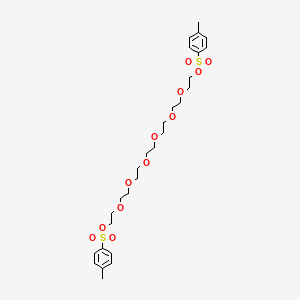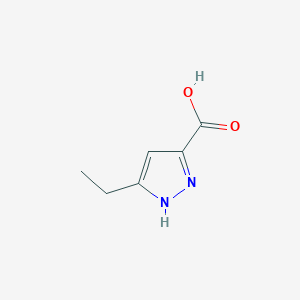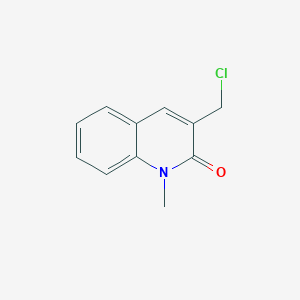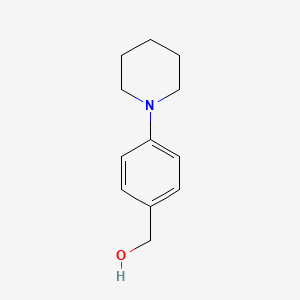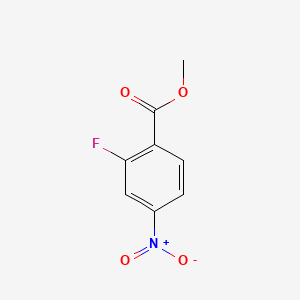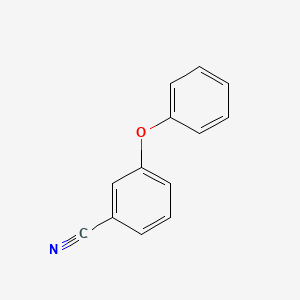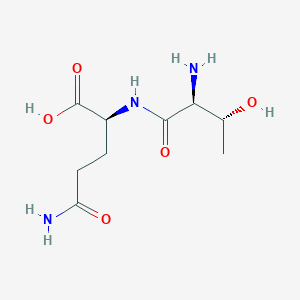
H-THR-GLN-OH
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-THR-GLN-OH can be achieved through peptide ligation methods. One common approach is the serine/threonine ligation (STL) method, which involves the chemoselective ligation of the N-terminal serine or threonine with the C-terminal glutamine. This method is advantageous due to its operational simplicity and compatibility with various amino acids .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides, including dipeptides like this compound. The process involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin.
Análisis De Reacciones Químicas
Types of Reactions
H-THR-GLN-OH undergoes various chemical reactions, including:
Ester Bond Formation: this compound can form ester bonds through autocatalytic intramolecular reactions.
Hydrolysis: Like other peptides, this compound can undergo hydrolysis, breaking down into its constituent amino acids under acidic or basic conditions.
Common Reagents and Conditions
Ester Bond Formation: This reaction typically requires the presence of histidine residues and acidic conditions to facilitate the nucleophilic attack and subsequent bond formation.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used to hydrolyze the peptide bond in this compound.
Major Products Formed
Ester Bond Formation: The major product is the this compound dipeptide with an ester bond between the threonine and glutamine side chains.
Hydrolysis: The major products are the free amino acids threonine and glutamine.
Aplicaciones Científicas De Investigación
H-THR-GLN-OH has several applications in scientific research, including:
Protein Stability Studies: The formation of ester bonds in this compound can be used to study protein stability and the role of covalent cross-links in stabilizing protein structures.
Peptide-Based Drug Development: this compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of peptide-based drugs.
Biomaterials: This compound can be used in the design of biomaterials, such as hydrogels, for various biomedical applications.
Mecanismo De Acción
The mechanism of action of H-THR-GLN-OH involves the formation of ester bonds through an autocatalytic intramolecular reaction. This process is catalyzed by an adjacent histidine residue, which facilitates the nucleophilic attack of the threonine hydroxyl group on the glutamine side chain. The reaction is further assisted by buried acidic residues, which help in bond polarization and proton abstraction .
Comparación Con Compuestos Similares
Similar Compounds
Ser-Gln (Serine-Glutamine): Similar to H-THR-GLN-OH, Ser-Gln can form ester bonds through autocatalytic reactions, but with serine instead of threonine.
Ala-Gln (Alanine-Glutamine): This dipeptide does not form ester bonds as readily as this compound due to the lack of a hydroxyl group on alanine.
Thr-Asn (Threonine-Asparagine): This compound is similar to this compound but contains asparagine instead of glutamine.
Uniqueness of this compound
This compound is unique due to its ability to form stable ester bonds through autocatalytic intramolecular reactions. This property makes it particularly useful in studies of protein stability and the design of biomaterials .
Propiedades
IUPAC Name |
5-amino-2-[(2-amino-3-hydroxybutanoyl)amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O5/c1-4(13)7(11)8(15)12-5(9(16)17)2-3-6(10)14/h4-5,7,13H,2-3,11H2,1H3,(H2,10,14)(H,12,15)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUHENPAEMNGQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)N)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394356 | |
| Record name | Thr-Gln | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96337-79-0 | |
| Record name | Thr-Gln | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Thr-Gln?
A1: Thr-Gln (Threonylglutamine) comprises two amino acids, threonine and glutamine, linked by a peptide bond. Its molecular formula is C8H15N3O5, and its molecular weight is 233.22 g/mol.
Q2: Does the dipeptide Thr-Gln itself have any known independent biological activity?
A2: The provided research focuses on Thr-Gln within the context of larger peptides and proteins. While Thr-Gln is a naturally occurring dipeptide, its independent biological activity is not directly addressed in these studies.
Q3: What is the significance of the Thr-Gln sequence in proteins?
A3: The Thr-Gln sequence can play various roles depending on the protein context. For instance, in the Forkhead-associated (FHA) domain, it serves as a recognition site for phosphorylation. The FHA domain of the DNA damage-response kinase Dun1 shows high specificity for a doubly phosphorylated Thr-Gln cluster. []
Q4: Are there specific examples of Thr-Gln contributing to protein function?
A4: Yes, research suggests the Thr-Gln sequence in high molecular weight kininogen plays a role in modulating thrombin-induced platelet aggregation. Specifically, the heptapeptide Leu-Ala-Thr-Gln-Leu-Gln-Ala, derived from kininogen, showed inhibitory activity against this process. []
Q5: Is Thr-Gln involved in any post-translational modifications?
A5: Yes, Thr-Gln can be a target for phosphorylation. The threonine residue within this sequence is often phosphorylated by kinases, leading to changes in protein conformation and function. [] This phosphorylation is crucial for specific protein interactions, as exemplified by the FHA domain recognizing the phosphorylated Thr-Gln motif.
Q6: What is known about the role of Thr-Gln in plant growth factors?
A6: While the research doesn't directly focus on Thr-Gln within plant growth factors, it highlights the importance of the sulfated pentapeptide phytosulfokine-α (PSK-α), Tyr(SO3H)-Ile-Tyr(SO3H)-Thr-Gln. [, , ] Although the specific role of the Thr-Gln portion isn't isolated, the entire peptide is crucial for plant cell proliferation.
Q7: What analytical techniques are commonly used to study peptides containing Thr-Gln?
A7: Researchers employ a variety of methods, including:
- Edman degradation: Used to determine the amino acid sequence of peptides and proteins. [, , , ]
- Mass spectrometry: Provides information about the mass-to-charge ratio of ions, useful for identifying and characterizing peptides. [, , , ]
- High-performance liquid chromatography (HPLC): A technique for separating, identifying, and quantifying components of a mixture. It is often coupled with mass spectrometry for peptide analysis. [, ]
- Site-directed mutagenesis: Allows researchers to introduce specific mutations into DNA sequences, enabling the study of the functional consequences of amino acid substitutions within peptides and proteins. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


